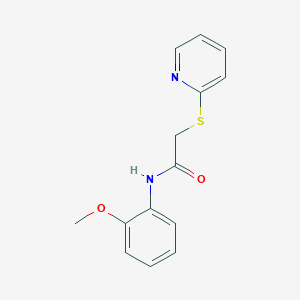

![molecular formula C13H17N3OS B5539524 3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol](/img/structure/B5539524.png)

3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

Synthesis approaches for thieno[2,3-d]pyrimidin-4(3H)-ones, related to the compound of interest, have evolved towards more efficient methods. A notable advancement includes a catalytic four-component reaction of ketones, ethyl cyanoacetate, S8, and formamide, presenting a green approach to these pharmacologically significant compounds with step economy and easy purification (Taoda Shi et al., 2018).

Molecular Structure Analysis

The molecular structure of related thieno[2,3-d]pyrimidin derivatives has been elucidated through various techniques, including X-ray diffraction. For instance, the crystal structure of a closely related compound, 2-(4′-methylphenoxy)-5,8,9-trimethyl-3-phenyl thieno[3′,2′:5,6] pyrido[4,3-d]pyrimidin-4(3H)-one hydrochloride, was determined, highlighting the nearly coplanar arrangement of the thienopyridine ring (Liu et al., 2006).

Chemical Reactions and Properties

Chemical reactions involving thieno[2,3-d]pyrimidin-4-yl derivatives often lead to products with significant biological activities. For example, thieno[2,3-d]pyrimidin-4-yl hydrazones have been synthesized as cyclin-dependent kinase 4 (CDK4) inhibitors, demonstrating the potential of these compounds in medicinal chemistry (T. Horiuchi et al., 2009).

Applications De Recherche Scientifique

Synthetic Approaches and Chemical Properties

- New Synthetic Pathways : Thieno[2,3-d]pyrimidine derivatives have been synthesized through various methods, demonstrating the chemical versatility of these compounds. For example, one study describes the preparation of thieno[3,2-d]pyrimidine-7-carbonitriles and thieno[3,4-b]pyridine-7-carboxamides from 3-amino-4-cyano-2-thiophenecarboxamides, highlighting the adaptability of these structures for different synthetic routes (El-Meligie et al., 2020).

- Crystal Structure Analysis : The study of the crystal structure of specific thieno[2,3-d]pyrimidine derivatives provides insights into their chemical properties and potential interactions with biological targets. This is crucial for understanding their mechanism of action at a molecular level (Liu et al., 2006).

Biological and Antitumor Activities

- Cytostatic and Antiviral Profiling : Thieno-fused 7-deazapurine ribonucleosides, a category related to thieno[2,3-d]pyrimidines, have shown significant cytostatic and antiviral activities against a broad panel of cancer and leukemia cell lines. These findings suggest potential therapeutic applications for related compounds in treating various cancers and viral infections (Tichy et al., 2017).

- Antitumor and Antibacterial Agents : Synthesis of novel thiophene and N-substituted thieno[2,3-d] pyrimidine derivatives has been reported with potent antitumor and antibacterial activities, indicating the promise of these compounds as dual-function therapeutic agents (Hafez et al., 2017).

Antimicrobial Properties

- Antimicrobial Activity : Several thieno[2,3-d]pyrimidine derivatives have been evaluated for their antimicrobial activity, showing effectiveness against various bacterial and fungal strains. This underscores the potential of these compounds in developing new antimicrobial drugs (Gaber & Moussa, 2011).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

3,4,4-trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17N3OS/c1-12(2)6-16(7-13(12,3)17)10-9-4-5-18-11(9)15-8-14-10/h4-5,8,17H,6-7H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RVEUVDQQQJQRRD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CN(CC1(C)O)C2=C3C=CSC3=NC=N2)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

263.36 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,4,4-Trimethyl-1-thieno[2,3-d]pyrimidin-4-ylpyrrolidin-3-ol | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[(2-{1-[(4-methyl-1,2,5-oxadiazol-3-yl)acetyl]piperidin-3-yl}-1H-imidazol-1-yl)methyl]pyridine](/img/structure/B5539454.png)

![4-{1-(2-hydroxybutyl)-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-1-methylquinolin-2(1H)-one](/img/structure/B5539456.png)

![5-fluoro-2-{1-[3-(4-methyl-1,3-thiazol-5-yl)propanoyl]-2-piperidinyl}-1H-benzimidazole](/img/structure/B5539467.png)

![2-{1-[(2R)-3,4-dihydro-2H-chromen-2-ylmethyl]-1H-imidazol-2-yl}-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B5539477.png)

![1-[(2-benzyl-1,3-thiazol-4-yl)carbonyl]-3,4,4-trimethylpyrrolidin-3-ol](/img/structure/B5539493.png)

![5,7-dimethyl-3-[3-(tetrahydrofuran-3-yl)-1,2,4-oxadiazol-5-yl]pyrazolo[1,5-a]pyrimidine](/img/structure/B5539505.png)

![3-{4-methyl-5-[(2-methyl-1H-imidazol-1-yl)methyl]-4H-1,2,4-triazol-3-yl}-1-(propoxyacetyl)piperidine](/img/structure/B5539513.png)

![N-({1-[2-(3-ethyl-5-methylphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5539516.png)

![4-[2-(methylthio)-1H-benzimidazol-1-yl]butanoic acid](/img/structure/B5539532.png)

![(3S)-N,N-dimethyl-1-[(4-phenyl-1,3-thiazol-2-yl)methyl]azepan-3-amine](/img/structure/B5539542.png)

![2-[(4-chlorophenyl)thio]-N'-[4-(3-thietanyloxy)benzylidene]acetohydrazide](/img/structure/B5539543.png)